N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
The compound 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a bis-oxadiazole derivative featuring two heterocyclic rings:
- 1,3,4-Oxadiazole ring 1: Substituted at position 5 with a 4-fluorophenyl group and linked via a methylene (-CH2-) bridge to the second oxadiazole ring.
- 1,2,4-Oxadiazole ring 2: Substituted at position 3 with a 3,4,5-trimethoxyphenyl group.
This structural architecture combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which are critical for modulating electronic properties and biological interactions. The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in antitumor agents, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S3/c1-30-22(14-26-24(33)21-6-4-12-36-21)27-28-25(30)37-15-23(32)31-19(16-7-9-17(34-2)10-8-16)13-18(29-31)20-5-3-11-35-20/h3-12,19H,13-15H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJXKJGMDQUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic moieties, including pyrazole and triazole rings, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C22H24N4O3S3
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit potent antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 39.70 | Induction of apoptosis via caspase activation |
| Compound B | HCT116 | 10.21 | Inhibition of MEK signaling pathways |
The presence of the pyrazole ring is particularly notable for its anticancer properties. Pyrazole derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like MEK/ERK and the activation of caspases .
Anti-inflammatory and Analgesic Effects
The compound's potential anti-inflammatory properties are supported by studies on pyrazole analogs that demonstrate significant inhibition of inflammatory mediators. For example, compounds similar to N-(4-methoxyphenyl)-pyrazoles have been reported to reduce pro-inflammatory cytokines in vitro . Additionally, analgesic activity has been observed in several studies where pyrazole derivatives alleviated pain responses in animal models .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by inhibiting enzymes related to neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) has been linked to improved cognitive function in models of Alzheimer's disease. For example:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound C | AChE | 66.37 |
| Compound D | hCA I & II | 0.93 & 0.75 |
These findings suggest that the compound may possess neuroprotective properties relevant to treating neurodegenerative disorders .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of a related pyrazole compound on MCF7 breast cancer cells, revealing an IC50 value of 39.70 µM, indicating moderate potency and a potential mechanism involving caspase activation for apoptosis induction .
- Inflammation Model : In a murine model of inflammation, a pyrazole derivative demonstrated significant reduction in paw edema and pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives of pyrazole and triazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: In Vitro Studies
A study investigated the effects of a related pyrazole derivative on prostate cancer cells, demonstrating that it effectively reduced cell viability at micromolar concentrations. The mechanism involved the modulation of androgen receptor signaling pathways, which are critical in prostate cancer progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiophene and triazole rings have been reported to exhibit antibacterial and antifungal properties. This suggests that N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide could be explored further for its efficacy against various pathogens .
Modulation of Biological Pathways
The compound may act as a selective modulator of biological pathways due to its ability to interact with specific receptors or enzymes. Research into similar compounds has shown that they can selectively inhibit or activate certain cellular pathways, making them valuable in therapeutic contexts.
Example: Tissue-selective Androgen Receptor Modulation
Research indicates that compounds with similar structures can serve as tissue-selective androgen receptor modulators (SARMs). These agents can selectively activate androgen receptors in muscle tissue while inhibiting them in prostate tissue, presenting a potential therapeutic strategy for conditions like muscle wasting or prostate cancer .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (Prostate) | 1.5 | |
| Compound B | Antimicrobial | 0.8 | |
| N-(4-Methoxyphenyl) Pyrazole Derivative | Anticancer (Breast) | 0.5 |
Table 2: Synthetic Pathways Overview
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | Pyrazole synthesis | Pyrazole derivative |
| 2 | Triazole formation | Triazole derivative |
| 3 | Coupling reaction | Final product |
Comparison with Similar Compounds
Compound 19b : 5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole
- Key Differences : Lacks the methylene bridge and fluorophenyl group present in the target compound.
- Activity : Exhibited IC50 values of 0.89 µM (A549 lung cancer) and 1.02 µM (MCF-7 breast cancer), outperforming doxorubicin (IC50 = 1.20 µM) in the same assays .
- Mechanism : The 3,4,5-trimethoxyphenyl group disrupts microtubule assembly, a mechanism shared with colchicine-site binders .
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Key Differences : Replaces the fluorophenyl-oxadiazole unit with a sulfanyl-acetamide chain.
- Activity : Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the antimicrobial role of the trimethoxyphenyl-oxadiazole core .
Analogues with Fluorophenyl Substitutions
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences : Incorporates a thiazole-triazole hybrid system.
- Structural Insight : X-ray studies revealed near-planar conformations, with fluorophenyl groups influencing crystal packing via C–F···π interactions .
Analogues with Halogen or Heterocyclic Variations
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences : Trifluoromethyl groups and thiophene ring enhance hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
